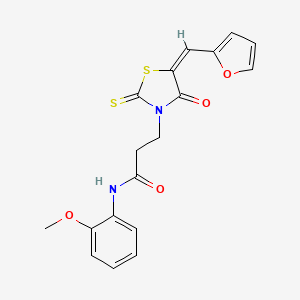
(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C18H16N2O4S2 and its molecular weight is 388.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-methoxyphenyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article reviews the current understanding of its biological activity based on diverse sources, including case studies and research findings.
Chemical Structure
The compound features a thiazolidinone backbone, which is characterized by a thiazole ring fused with a carbonyl group and a thioketone. The presence of the furan moiety and methoxyphenyl group enhances its chemical diversity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially inhibiting various enzymes or receptors involved in disease pathways.
Enzyme Inhibition
Research indicates that compounds within the thiazolidinone class exhibit significant enzyme inhibitory properties. For instance, studies have shown that derivatives can act as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. The following table summarizes the inhibitory activity of related compounds:
Table 1: Aldose Reductase Inhibition
| Compound | IC50 Value (μM) | Comparison to Epalrestat |
|---|---|---|
| This compound | TBD | TBD |
| (Z)-2-(5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid | <0.1 | >5 times more potent than Epalrestat |
Antimicrobial Properties
The compound has been investigated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it may exhibit promising antifungal and antibacterial properties. For example, derivatives in this class have shown effectiveness against strains such as Staphylococcus aureus and Candida albicans.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through in vitro assays. The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in models such as carrageenan-induced paw edema in rats.
Case Studies
Recent studies involving animal models have demonstrated the efficacy of this compound in lowering blood glucose levels and improving insulin sensitivity without significant cytotoxic effects on liver cells. One notable study involved diabetic rat models where the administration of the compound resulted in:
- Reduced Blood Glucose Levels : Significant decrease observed post-treatment.
- Improved Insulin Sensitivity : Enhanced glucose uptake in peripheral tissues.
Propiedades
IUPAC Name |
3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c1-23-14-7-3-2-6-13(14)19-16(21)8-9-20-17(22)15(26-18(20)25)11-12-5-4-10-24-12/h2-7,10-11H,8-9H2,1H3,(H,19,21)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTZVSGBHUBOLI-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














